molecular formula C23H30N2O6S B7693926 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide

2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B7693926
M. Wt: 462.6 g/mol
InChI Key: SNCJPLVPAZJFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide, also known as CDMA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. CDMA is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDMA.

Mechanism of Action

The mechanism of action of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood, but scientific research has suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation (Gao et al., 2014; Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are overexpressed in many types of cancer cells (Gao et al., 2014).
Biochemical and Physiological Effects
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models. Scientific research has demonstrated that 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide can reduce the levels of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the blood of mice (Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has also been shown to reduce the levels of certain enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage (Li et al., 2015).

Advantages and Limitations for Lab Experiments

2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and organic solvents (Gao et al., 2014). However, 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide also has some limitations, including its relatively low stability in solution and its limited availability (Gao et al., 2014).

Future Directions

There are several potential future directions for research on 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide. One direction is to investigate the potential of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate the potential of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide in combination with other drugs or therapies for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide and its potential side effects.
Conclusion
In conclusion, 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is a sulfonamide derivative that has potential applications in the field of medicine, specifically in the treatment of cancer. 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been synthesized using a specific method, and its mechanism of action is not fully understood. 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects in animal models, and it has several advantages and limitations for lab experiments. There are several potential future directions for research on 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide, including investigating its potential as a treatment for other diseases and understanding its mechanism of action and potential side effects.

Synthesis Methods

2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been synthesized using a specific method that involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 2,4-dimethoxyphenylacetic acid. The final product is obtained after purification using column chromatography and recrystallization. This synthesis method has been reported in a scientific research article by Gao et al. (2014).

Scientific Research Applications

2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have potential applications in the field of medicine, specifically in the treatment of cancer. Scientific research has demonstrated that 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in animal models (Gao et al., 2014; Li et al., 2015). 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has also been shown to have anti-inflammatory and analgesic effects in animal models (Li et al., 2015).

properties

IUPAC Name

2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-29-20-12-8-7-11-19(20)24-23(26)16-25(17-9-5-4-6-10-17)32(27,28)18-13-14-21(30-2)22(15-18)31-3/h7-8,11-15,17H,4-6,9-10,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCJPLVPAZJFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.